ML-323

描述

属性

IUPAC Name |

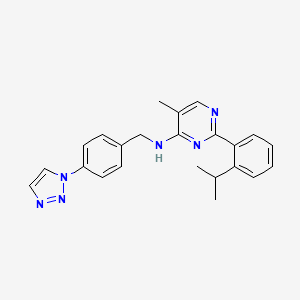

5-methyl-2-(2-propan-2-ylphenyl)-N-[[4-(triazol-1-yl)phenyl]methyl]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N6/c1-16(2)20-6-4-5-7-21(20)23-24-14-17(3)22(27-23)25-15-18-8-10-19(11-9-18)29-13-12-26-28-29/h4-14,16H,15H2,1-3H3,(H,24,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUIRVWPJNKZOSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1NCC2=CC=C(C=C2)N3C=CN=N3)C4=CC=CC=C4C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1572414-83-5 | |

| Record name | 1572414-83-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

ML-323's Mechanism of Action on USP1-UAF1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of ML-323, a potent and selective small-molecule inhibitor of the USP1-UAF1 deubiquitinase complex. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Inhibition

This compound is a reversible, allosteric inhibitor that targets the USP1-UAF1 deubiquitinase complex.[1][2] It exhibits a mixed-mode inhibition mechanism, indicating that it can bind to both the free enzyme and the enzyme-substrate complex.[2][3] This inhibitory action is highly selective for USP1-UAF1 over other deubiquitinases (DUBs), deSUMOylases, and deneddylases.[3][4]

Cryo-electron microscopy (cryo-EM) studies have revealed that this compound binds to a cryptic, hydrophobic pocket within the USP1 catalytic domain, approximately 9 Å from the active site cysteine.[5] This binding displaces a portion of the hydrophobic core of USP1, inducing conformational changes that disrupt the catalytic triad (Cys90, His593, Asp751) and ultimately inhibit the enzyme's deubiquitinating activity.[5][6][7] Hydrogen-deuterium exchange (HDX) analysis further supports that this compound binds away from the active site and does not disrupt the association between USP1 and UAF1.[3]

Impact on Downstream Signaling Pathways

The USP1-UAF1 complex is a key regulator of the DNA damage response, primarily through its deubiquitination of two critical substrates: Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia Complementation Group D2 (FANCD2).[4][8][9][10] By inhibiting USP1-UAF1, this compound prevents the deubiquitination of mono-ubiquitinated PCNA (PCNA-Ub) and FANCD2 (FANCD2-Ub), leading to their accumulation in cells.[3][9][11]

The accumulation of PCNA-Ub and FANCD2-Ub has significant downstream consequences:

-

Inhibition of Translesion Synthesis (TLS): USP1-mediated deubiquitination of PCNA is a crucial step in the regulation of TLS, a DNA damage tolerance pathway.[6][12] By preventing this, this compound disrupts TLS, rendering cells more sensitive to DNA damaging agents.[3][4]

-

Disruption of the Fanconi Anemia (FA) Pathway: The deubiquitination of FANCD2 is essential for the proper functioning of the FA pathway, which is critical for the repair of interstrand crosslinks (ICLs).[6][8] this compound's inhibition of this process impairs ICL repair.[3][4]

Due to its simultaneous targeting of both the TLS and FA pathways, this compound can potentiate the cytotoxicity of DNA cross-linking agents like cisplatin in cancer cells.[3][4][9][11]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound on USP1-UAF1.

| Parameter | Value | Assay Method | Reference |

| IC50 | 76 nM | Ubiquitin-Rhodamine (Ub-Rho) | [1][2] |

| IC50 | 174 nM | K63-linked diubiquitin (di-Ub) | [2] |

| IC50 | 820 nM | Monoubiquitinated PCNA (Ub-PCNA) | [2] |

| Ki | 68 nM | Free enzyme | [2] |

| K'i | 183 nM | Enzyme-substrate complex | [2] |

Table 1: In Vitro Inhibitory Activity of this compound against USP1-UAF1

| Compound | USP1/UAF1 IC50 (µM) | USP2 IC50 (µM) | USP5 IC50 (µM) | USP7 IC50 (µM) | USP8 IC50 (µM) | USP12/46 IC50 (µM) | Reference |

| This compound | 0.076 | >114 (NI) | >114 (NI) | >114 (NI) | >114 (NI) | >114 (NI) | [13] |

| GW7647 | 5 | >114 | NI | 44 | NI | 12 | [13] |

| Pimozide | 2 | NI | NI | 47 | NI | NI | [13] |

| C527 | 0.88 | ND | 1.65 | ND | ND | 5.97 | [13] |

Table 2: Selectivity Profile of this compound Compared to Other USP1 Inhibitors NI: No significant inhibition observed at the highest concentration tested. ND: Not determined.

Experimental Protocols

Biochemical Inhibition Assays

1. Ubiquitin-Rhodamine 110 (Ub-Rho) Assay: This high-throughput screening assay monitors USP1-UAF1 activity using ubiquitin-rhodamine 110 as a fluorogenic substrate. The assay is typically miniaturized to a 1,536-well format.[1]

-

Protocol:

-

Dispense USP1-UAF1 enzyme into assay plates.

-

Add this compound at varying concentrations.

-

Initiate the reaction by adding the Ub-Rho substrate.

-

Monitor the increase in fluorescence resulting from the cleavage of the substrate.

-

Calculate IC50 values from the dose-response curves.

-

2. Di-ubiquitin (di-Ub) Cleavage Assay: This gel-based assay directly visualizes the cleavage of a di-ubiquitin substrate by USP1-UAF1.

-

Protocol:

-

Prepare a reaction mixture containing USP1-UAF1, K63-linked di-ubiquitin, and varying concentrations of this compound in a suitable buffer (e.g., 50 mM HEPES pH 7.8, 0.1 mg/mL BSA, 0.5 mM EDTA, 1 mM DTT).[9]

-

Incubate the reaction at 37°C for a defined period (e.g., 1 hour).[9]

-

Quench the reaction by adding Laemmli sample buffer.[9]

-

Separate the reaction products (mono-ubiquitin and di-ubiquitin) by SDS-PAGE.[9]

-

Stain the gel with Coomassie Blue and quantify the band intensities to determine the extent of inhibition.[9]

-

Cellular Assays

1. Western Blotting for PCNA and FANCD2 Ubiquitination: This method is used to assess the on-target effect of this compound in cells by monitoring the ubiquitination status of USP1-UAF1 substrates.

-

Protocol:

-

Culture cells (e.g., H596, U2OS, HEK293T) and treat with this compound, a DNA damaging agent (e.g., cisplatin), or a combination of both.[3][9]

-

Lyse the cells and separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane and probe with specific antibodies against PCNA or FANCD2.

-

Detect and quantify the bands corresponding to the unmodified and mono-ubiquitinated forms of the proteins. An increase in the ubiquitinated form indicates USP1-UAF1 inhibition.[3]

-

2. Colony-Forming Assay: This assay evaluates the ability of this compound to potentiate the cytotoxicity of DNA damaging agents.

-

Protocol:

-

Seed cells at a low density in multi-well plates.[1]

-

Treat the cells with this compound alone, a DNA damaging agent (e.g., cisplatin or UV irradiation) alone, or a combination of both.[1]

-

After the treatment period (e.g., 48 hours), replace the medium with fresh growth medium and allow the cells to form colonies for 5-10 days.[1]

-

Fix and stain the colonies (e.g., with crystal violet).[1]

-

Count the colonies (typically >50 cells) to determine the cell survival fraction and assess the synergistic effect of the combination treatment.[1]

-

Visualizations

Caption: Signaling pathway of USP1-UAF1 and its inhibition by this compound.

Caption: Experimental workflow for characterizing this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The novel class of USP1 inhibitors opens up new frontiers for the treatment of cancers and diabetes [synapse.patsnap.com]

- 6. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. The USP1/UAF1 Complex Promotes Double-Strand Break Repair through Homologous Recombination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of ML323 as a Novel Inhibitor of the USP1/UAF1 Deubiquitinase Complex - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Specificity for deubiquitination of monoubiquitinated FANCD2 is driven by the N-terminus of USP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of ML323 as a Novel Inhibitor of the USP1/UAF1 Deubiquitinase Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Table 4, Comparison of ML323 to previously identified USP1 inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

ML-323: A Technical Guide to its Role in the DNA Damage Response

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML-323 is a potent and selective small molecule inhibitor of the deubiquitinase USP1 (Ubiquitin-Specific Protease 1) in complex with its cofactor UAF1 (USP1-Associated Factor 1). This complex plays a critical role in the DNA Damage Response (DDR) by deubiquitinating key proteins, notably Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2). By inhibiting USP1-UAF1, this compound promotes the accumulation of monoubiquitinated PCNA and FANCD2, thereby modulating two critical DNA repair pathways: Translesion Synthesis (TLS) and the Fanconi Anemia (FA) pathway. This targeted inhibition leads to synthetic lethality in certain cancer contexts and sensitizes cancer cells to DNA-damaging agents like cisplatin. This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on DNA damage signaling, quantitative data on its activity, and detailed experimental protocols for its investigation.

Introduction

The integrity of the genome is constantly challenged by endogenous and exogenous DNA-damaging agents. Eukaryotic cells have evolved a complex network of DNA repair mechanisms, collectively known as the DNA Damage Response (DDR), to counteract these threats. Ubiquitination and deubiquitination are key post-translational modifications that regulate the DDR by controlling protein localization, activity, and stability.

USP1, in its obligate heterodimeric complex with UAF1, is a crucial deubiquitinase (DUB) that governs the deubiquitination of monoubiquitinated PCNA (Ub-PCNA) and FANCD2 (Ub-FANCD2).[1] Ub-PCNA is a central player in the TLS pathway, which allows DNA replication to bypass lesions, while Ub-FANCD2 is essential for the repair of DNA interstrand crosslinks via the FA pathway. Given its central role in DNA repair, the USP1-UAF1 complex has emerged as a promising therapeutic target in oncology.

This compound is a reversible, allosteric inhibitor of the USP1-UAF1 complex.[2][3] It binds to a cryptic pocket within USP1, inducing conformational changes that inhibit its catalytic activity.[4] This guide will explore the multifaceted role of this compound in the DNA damage response, providing a technical resource for researchers in the field.

Mechanism of Action

This compound exerts its effects by directly inhibiting the deubiquitinase activity of the USP1-UAF1 complex. This inhibition is allosteric, meaning this compound does not bind to the active site of USP1 but rather to a distinct, cryptic pocket.[4] This binding event induces a conformational change in USP1 that prevents it from effectively deubiquitinating its substrates.

The primary and most well-characterized substrates of USP1 in the context of the DNA damage response are PCNA and FANCD2.

-

Proliferating Cell Nuclear Antigen (PCNA): Following DNA damage, PCNA is monoubiquitinated at lysine 164 (K164). This modification serves as a scaffold to recruit specialized, low-fidelity DNA polymerases that carry out Translesion Synthesis (TLS), allowing the replication machinery to bypass DNA lesions. USP1 deubiquitinates PCNA, acting as a negative regulator of TLS. By inhibiting USP1, this compound leads to the accumulation of Ub-PCNA, thereby promoting TLS.[1][2]

-

Fanconi Anemia group D2 protein (FANCD2): In response to DNA interstrand crosslinks, the FA core complex monoubiquitinates FANCD2 at lysine 561 (K561). Monoubiquitinated FANCD2 is then targeted to the site of damage where it orchestrates DNA repair. USP1 reverses this ubiquitination, thereby downregulating the FA pathway. Inhibition of USP1 by this compound results in the hyper-accumulation of monoubiquitinated FANCD2, enhancing the FA pathway response.[1][2]

The sustained ubiquitination of PCNA and FANCD2 due to this compound treatment disrupts the normal coordination of DNA repair processes, which can lead to increased genomic instability and cell death, particularly in cancer cells that are already experiencing high levels of replication stress or have defects in other DNA repair pathways.

Signaling Pathway of USP1-UAF1 Inhibition by this compound

Caption: Inhibition of the USP1-UAF1 complex by this compound.

Quantitative Data

The potency and selectivity of this compound have been characterized in various biochemical and cellular assays. The following tables summarize key quantitative data.

| Parameter | Value | Assay | Substrate | Reference |

| IC50 | 76 nM | Ubiquitin-Rhodamine | Ub-Rho | [2] |

| IC50 | 174 nM | Gel-based | K63-linked di-ubiquitin | [2] |

| IC50 | 820 nM | Gel-based | Monoubiquitinated PCNA | [2] |

| Ki | 68 nM | Enzyme kinetics | - | [2] |

| K'i | 183 nM | Enzyme kinetics | - | [2] |

| Table 1: Biochemical Activity of this compound against USP1-UAF1 |

| Cell Line | Assay | Effect | Concentration | Reference |

| H596 (NSCLC) | Cytotoxicity | Potentiates cisplatin cytotoxicity | 1-10 µM | [5] |

| U2OS (Osteosarcoma) | Cytotoxicity | Potentiates cisplatin cytotoxicity | 1-10 µM | [5] |

| HEK293T | Western Blot | Increased Ub-PCNA & Ub-FANCD2 | 30 µM | [1] |

| HCT116 | Western Blot | Dose-dependent increase in Ub-PCNA | 1-30 µM | [1] |

| MHCC97H & SK-Hep-1 | Western Blot | Down-regulates USP1 and WDR48 | 50 µM | [2] |

| Table 2: Cellular Activity of this compound |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of this compound in the DNA damage response.

Western Blotting for PCNA and FANCD2 Ubiquitination

This protocol is designed to assess the effect of this compound on the ubiquitination status of PCNA and FANCD2 in cultured cells.

Materials:

-

Cell lines (e.g., HEK293T, HCT116, H596)

-

This compound (stock solution in DMSO)

-

Cisplatin (optional, as a DNA damaging agent)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Anti-PCNA (e.g., Santa Cruz Biotechnology, sc-56)

-

Anti-FANCD2 (e.g., Santa Cruz Biotechnology, sc-20022; Novus Biologicals, NB100-182)

-

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with the desired concentrations of this compound (e.g., 10-30 µM) and/or cisplatin (e.g., 10-20 µM) for the specified duration (e.g., 6-24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and develop with ECL substrate.

-

-

Data Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities for both the unmodified and monoubiquitinated forms of PCNA and FANCD2.

Workflow for Western Blot Analysisdot

References

ML-323: A Potent Inhibitor of the Fanconi Anemia Pathway Through USP1/UAF1 Targeting

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The Fanconi Anemia (FA) pathway is a critical DNA repair mechanism, the disruption of which leads to genomic instability and a predisposition to cancer.[1][2] A key regulatory step in this pathway is the monoubiquitination of the FANCI-FANCD2 (I-D) complex, a process reversed by the deubiquitinase (DUB) USP1 in complex with its cofactor UAF1.[3][4][5][6] ML-323 has emerged as a potent and selective small molecule inhibitor of the USP1-UAF1 deubiquitinase complex, offering a valuable tool to probe the FA pathway and a potential therapeutic strategy for certain cancers.[3][7] This technical guide provides a comprehensive overview of this compound, its mechanism of action on the Fanconi Anemia pathway, quantitative data on its activity, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to the Fanconi Anemia Pathway

The Fanconi Anemia pathway is a complex signaling network essential for the repair of DNA interstrand crosslinks (ICLs), a highly toxic form of DNA damage.[1][8] The pathway is composed of a core complex of FA proteins (FANCA, B, C, E, F, G, L, M) that acts as an E3 ubiquitin ligase.[2][9] Upon DNA damage, this core complex monoubiquitinates the FANCI-FANCD2 (I-D) heterodimer.[8][10] This monoubiquitination is a pivotal event, facilitating the recruitment of DNA repair proteins to the site of damage to carry out homologous recombination and other repair processes.[1] The deubiquitinase USP1, in its complex with UAF1, reverses this process by removing the ubiquitin mark from FANCD2, thereby regulating the pathway.[3][4][5]

This compound: A Selective USP1-UAF1 Inhibitor

This compound is a reversible, small molecule inhibitor that demonstrates high potency and selectivity for the USP1-UAF1 complex.[3][7][11] By inhibiting USP1-UAF1, this compound prevents the deubiquitination of two key substrates: FANCD2 and Proliferating Cell Nuclear Antigen (PCNA).[3][11] This leads to the accumulation of monoubiquitinated FANCD2 and PCNA, thereby modulating the Fanconi Anemia and translesion synthesis (TLS) DNA damage response pathways, respectively.[3][7][12] The inhibition of these pathways by this compound can potentiate the cytotoxicity of DNA damaging agents like cisplatin in cancer cells.[3][7][12]

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound's inhibitory activity and its effects in cellular contexts.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Format | IC50 (nM) | Substrate | Reference |

| USP1-UAF1 | Cell-free biochemical assay | 76 | Ubiquitin-Rhodamine 110 | [11] |

| USP1-UAF1 | Cell-free biochemical assay | 820 | Ubiquitinated PCNA | [4] |

| USP1-UAF1 | Cell-free biochemical assay | 174 | Diubiquitin | [4] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | Concentration | Effect | Reference |

| H596 (NSCLC) | Western Blot | 5 µM | Increase in Ub-PCNA | [12] |

| H596 (NSCLC) | Western Blot | 30 µM | Increase in monoubiquitinated FANCD2 | [3] |

| HEK293T | Western Blot | 30 µM | Increase in monoubiquitinated PCNA and FANCD2 | [3] |

| HCT116 | Western Blot | Dose-dependent | Increase in Ub-PCNA | [3] |

| U2OS (Osteosarcoma) | Colony Formation Assay | Varies | Potentiates cisplatin cytotoxicity | [12] |

| MIN6 (Pancreatic beta cell) | Immunofluorescence | 5 µM | Prevents TGFβ-induced dedifferentiation | [13] |

Table 3: In Vivo Studies with this compound

| Animal Model | Dosage | Administration | Effect | Reference |

| Female C57BL/6J mice | 10 mg/kg | Intraperitoneal (i.p.) | Not specified | [11] |

| Mouse xenograft model (STZ-induced dedifferentiation) | 20 mg/kg | Intraperitoneal (i.p.) for 10 days | Alleviated hyperglycemia | [13] |

| Mouse xenograft model (HCT116 cells) | 10 mg/kg | Intraperitoneal (i.p.) for 21 days | In combination with TRAIL, significantly reduced tumor volume | [14] |

| Mouse xenograft model (Osteosarcoma) | 5 and 10 mg/kg | Intraperitoneal (i.p.) every 2 days for 3 weeks | Suppressed tumor growth in a dose-dependent manner | [15] |

Experimental Protocols

USP1-UAF1 Inhibition Assay (Ubiquitin-Rhodamine 110-Glycine)

This biochemical assay is used to determine the in vitro potency of inhibitors against the USP1-UAF1 deubiquitinase complex.

Principle: The assay utilizes a fluorogenic substrate, ubiquitin-rhodamine 110-glycine (Ub-Rh110-Gly).[16][17] In its intact form, the rhodamine 110 fluorescence is quenched. Upon cleavage of the ubiquitin by USP1-UAF1, the highly fluorescent rhodamine 110 is released, leading to an increase in fluorescence intensity that is proportional to the enzyme's activity.[18][19]

Detailed Methodology:

-

Reagents: Purified USP1-UAF1 enzyme complex, Ub-Rh110-Gly substrate, assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT), this compound or other test compounds, and a suitable solvent (e.g., DMSO).

-

Procedure: a. The assay is typically performed in a 384-well or 1536-well plate format.[11][16] b. A dilution series of this compound is prepared in the assay buffer. c. The USP1-UAF1 enzyme is pre-incubated with the various concentrations of this compound (or DMSO as a vehicle control) for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding. d. The enzymatic reaction is initiated by the addition of the Ub-Rh110-Gly substrate. e. The fluorescence intensity is monitored kinetically over time using a plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[17][19]

-

Data Analysis: a. The initial reaction rates are calculated from the linear phase of the fluorescence increase. b. The percentage of inhibition for each this compound concentration is determined relative to the DMSO control. c. The IC50 value is calculated by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Cellular FANCD2 and PCNA Monoubiquitination Assay

This cell-based assay is used to confirm the activity of this compound on its intracellular targets.

Principle: Treatment of cells with this compound is expected to increase the levels of monoubiquitinated FANCD2 and PCNA due to the inhibition of their deubiquitination by USP1-UAF1. These changes can be detected by Western blotting.

Detailed Methodology:

-

Cell Culture and Treatment: a. Select a suitable cell line (e.g., H596, HEK293T, U2OS). b. Seed the cells in multi-well plates and allow them to adhere overnight. c. Treat the cells with increasing concentrations of this compound or DMSO for a specified duration (e.g., 3-6 hours).[12] In some experiments, cells can be co-treated with a DNA damaging agent like cisplatin to induce the FA pathway.[3]

-

Protein Extraction: a. After treatment, wash the cells with ice-cold PBS. b. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. c. Quantify the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). d. Incubate the membrane with primary antibodies specific for FANCD2 and PCNA. These antibodies should be able to detect both the unmodified and the monoubiquitinated forms of the proteins. e. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. f. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: a. The monoubiquitinated forms of FANCD2 and PCNA will appear as slower-migrating bands compared to the unmodified forms. b. The intensity of the bands can be quantified using densitometry software. The ratio of the monoubiquitinated form to the total protein can be calculated to determine the effect of this compound.

Visualizations

Fanconi Anemia Signaling Pathway

Caption: The Fanconi Anemia pathway is activated by DNA damage, leading to the monoubiquitination of the FANCI-FANCD2 complex, which in turn promotes DNA repair. This compound inhibits the deubiquitinating enzyme USP1-UAF1, thereby stabilizing the monoubiquitinated state of the I-D complex.

Experimental Workflow for this compound Cellular Assay

Caption: This workflow outlines the key steps in a cellular assay to evaluate the effect of this compound on the monoubiquitination of its target proteins, FANCD2 and PCNA.

Conclusion

This compound is a well-characterized and potent inhibitor of the USP1-UAF1 deubiquitinase complex. Its ability to modulate the Fanconi Anemia and translesion synthesis pathways by preventing the deubiquitination of FANCD2 and PCNA makes it an invaluable research tool for dissecting the intricacies of DNA damage response. Furthermore, the synergistic effect of this compound with DNA-damaging agents in cancer cells highlights its potential as a therapeutic agent. This technical guide provides researchers and drug development professionals with the essential information and methodologies to effectively utilize this compound in their studies of the Fanconi Anemia pathway and cancer biology.

References

- 1. How the Fanconi Anemia pathway guards the genome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fanconi Anemia: A Signal Transduction and DNA Repair Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of ML323 as a Novel Inhibitor of the USP1/UAF1 Deubiquitinase Complex - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 5. USP1 deubiquitinase: cellular functions, regulatory mechanisms and emerging potential as target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. USP1 | Insilico Medicine [insilico.com]

- 7. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Fanconi Anemia DNA Repair Pathway - Fanconi Cancer Foundation [fanconi.org]

- 9. Reactome | Fanconi Anemia Pathway [reactome.org]

- 10. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 11. selleckchem.com [selleckchem.com]

- 12. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The novel class of USP1 inhibitors opens up new frontiers for the treatment of cancers and diabetes [synapse.patsnap.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. A sensitive fluorescence intensity assay for deubiquitinating proteases using ubiquitin-rhodamine110-glycine as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ubiqbio.com [ubiqbio.com]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. lifesensors.com [lifesensors.com]

The Potent and Selective USP1/UAF1 Inhibitor, ML-323, and its Effect on PCNA Monoubiquitination: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of ML-323, a small molecule inhibitor, and its specific molecular impact on the monoubiquitination of Proliferating Cell Nuclear Antigen (PCNA). This document details the mechanism of action, presents quantitative data on its inhibitory effects, outlines relevant experimental protocols, and visualizes the associated signaling pathways and workflows.

Introduction: this compound and the DNA Damage Response

This compound is a potent, reversible, and highly selective small-molecule inhibitor of the Ubiquitin-Specific Protease 1 (USP1) in complex with its cofactor, USP1-Associated Factor 1 (UAF1).[1][2][3][4][5] The USP1-UAF1 complex is a critical deubiquitinase (DUB) involved in the DNA Damage Response (DDR).[3][4][6] Specifically, it removes monoubiquitin from key proteins such as PCNA and FANCD2, which are integral to translesion synthesis (TLS) and the Fanconi anemia (FA) DNA repair pathways, respectively.[3][7][8][9]

By inhibiting USP1-UAF1, this compound effectively increases the levels of monoubiquitinated PCNA (Ub-PCNA).[2][3][4][7] This post-translational modification is a crucial signal that allows cells to tolerate DNA lesions during replication by recruiting specialized TLS polymerases.[10][11] The ability of this compound to modulate this pathway has positioned it as a valuable chemical probe for studying DNA repair and as a potential therapeutic agent to sensitize cancer cells to DNA-damaging chemotherapeutics like cisplatin.[2][5][7][9]

Mechanism of Action of this compound

This compound exerts its inhibitory effect through an allosteric mechanism.[2][9] Cryo-electron microscopy has revealed that this compound binds to a cryptic, hydrophobic site within the USP1 protein, away from the active site.[12] This binding event induces conformational changes in the secondary structure of USP1, leading to subtle rearrangements in the active site that ultimately impair its deubiquitinase activity.[12] Consequently, the removal of ubiquitin from its substrates, including PCNA, is blocked. This leads to an accumulation of monoubiquitinated PCNA within the cell, thereby promoting the DNA damage tolerance pathway.[4][7]

The inhibition of USP1 by this compound is reversible and highly selective.[1][3] It shows excellent selectivity over a wide range of other human deubiquitinases, deSUMOylases, deneddylases, and unrelated proteases.[2][5]

Quantitative Inhibitory Activity of this compound

The potency of this compound has been determined through various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its nanomolar efficacy against the USP1-UAF1 complex.

| Assay Type | Substrate | IC50 Value (nM) | Reference |

| Ubiquitin-Rhodamine 110 Assay | Ubiquitin-Rhodamine 110 | 76 | [1][2][7][13] |

| Gel-Based DUB Assay | K63-linked diubiquitin (di-Ub) | 174 | [2][7][13] |

| Gel-Based DUB Assay | Monoubiquitinated PCNA (Ub-PCNA) | 820 | [2][7][13] |

Additionally, kinetic studies have determined the inhibition constants of this compound for the free USP1 enzyme (Ki) and the enzyme-substrate complex (K'i).

| Inhibition Constant | Value (nM) | Reference |

| Ki | 68 | [2] |

| K'i | 183 |

Signaling Pathway Visualization

The following diagram illustrates the role of the USP1-UAF1 complex in deubiquitinating PCNA and how this compound intervenes in this process.

Caption: Signaling pathway of PCNA monoubiquitination and its inhibition by this compound.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to assess the effect of this compound on PCNA monoubiquitination.

Cell Culture and Treatment for PCNA Ubiquitination Analysis

This protocol is adapted from studies observing this compound's effects in human cell lines.[3][7]

-

Cell Seeding: Plate human cells (e.g., HEK293T, H596, or U2OS) in appropriate culture dishes and grow overnight to allow for adherence.

-

Drug Preparation: Prepare a stock solution of this compound (e.g., 15 mM in DMSO).[14] Dilute to the desired final concentrations (e.g., 5 µM to 30 µM) in fresh culture medium immediately before use.[7]

-

Treatment:

-

For this compound treatment alone, replace the existing medium with the medium containing the desired concentration of this compound. Use a DMSO-only medium as a vehicle control.

-

For combination treatments (e.g., with a DNA damaging agent), cells can be pre-treated with this compound for a specified time before adding the damaging agent (e.g., cisplatin at 100 µM), or both can be added concurrently.[3][7]

-

-

Incubation: Incubate the treated cells for a specified duration (e.g., 3 to 6 hours) to observe changes in PCNA ubiquitination.[7]

-

Cell Lysis: After incubation, wash the cells with ice-cold PBS. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve protein modifications.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the BCA assay to ensure equal loading for subsequent analysis.

Western Blotting for Detection of Monoubiquitinated PCNA

This protocol is a standard method to visualize the increase in Ub-PCNA.

-

Sample Preparation: Mix the quantified protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.

-

SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel (e.g., 10-12%). Run the gel until adequate separation of protein bands is achieved. Monoubiquitinated PCNA will migrate slower than its unmodified counterpart (approximately 8-9 kDa larger).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for PCNA overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane multiple times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. The appearance of a higher molecular weight band corresponding to Ub-PCNA, which intensifies with this compound treatment, indicates inhibition of USP1.

In Vitro Deubiquitinase (DUB) Assay

This protocol assesses the direct inhibitory effect of this compound on USP1-UAF1 activity using purified components.[7]

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing purified recombinant USP1-UAF1 enzyme complex and a specific substrate. Substrates can include:

-

Fluorogenic Substrate: Ubiquitin-Rhodamine 110 for a continuous, fluorescence-based activity measurement.

-

Gel-Based Substrate: Purified monoubiquitinated PCNA (Ub-PCNA) or K63-linked di-ubiquitin for analysis via SDS-PAGE.

-

-

Inhibitor Addition: Add varying concentrations of this compound or a vehicle control (DMSO) to the reaction mixtures and pre-incubate for a short period to allow for inhibitor binding.

-

Reaction Initiation: Initiate the deubiquitination reaction by adding the substrate (if not already present) and incubate at 37°C for a defined time course.

-

Reaction Termination and Analysis:

-

Fluorogenic Assay: Monitor the increase in fluorescence over time using a plate reader. The rate of reaction is proportional to the enzyme activity.

-

Gel-Based Assay: Stop the reaction by adding Laemmli sample buffer. Analyze the reaction products by SDS-PAGE and Coomassie staining or Western blotting. A decrease in the amount of cleaved substrate (e.g., free ubiquitin and PCNA) in the presence of this compound indicates enzymatic inhibition.

-

-

Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Experimental Workflow Visualization

The diagram below outlines a typical experimental workflow to investigate the cellular effects of this compound on PCNA monoubiquitination.

Caption: Workflow for assessing this compound's effect on cellular PCNA monoubiquitination.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the USP1-UAF1 deubiquitinase complex. By preventing the deubiquitination of PCNA, this compound serves as a powerful tool to study the intricacies of the DNA damage response, particularly the translesion synthesis pathway. The accumulation of monoubiquitinated PCNA induced by this compound can sensitize cancer cells to platinum-based therapies, highlighting its potential for further development in oncology. The data and protocols presented in this guide offer a comprehensive resource for researchers investigating the biological roles of USP1 and the therapeutic potential of its inhibition.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of ML323 as a Novel Inhibitor of the USP1/UAF1 Deubiquitinase Complex - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of ML323 as a Novel Inhibitor of the USP1/UAF1 Deubiquitinase Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | ML323 suppresses the progression of ovarian cancer via regulating USP1-mediated cell cycle [frontiersin.org]

- 9. ML 323 | Deubiquitinating Enzymes | Tocris Bioscience [tocris.com]

- 10. PCNA Mono-ubiquitination and Activation of Translesion DNA Polymerases by DNA Polymerase α - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ubpbio.com [ubpbio.com]

- 14. This compound | Cell Signaling Technology [cellsignal.com]

ML-323: A Technical Guide to a Potent and Selective USP1/UAF1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML-323 is a potent, selective, and reversible small-molecule inhibitor of the ubiquitin-specific protease 1 (USP1) and its associated factor UAF1 complex (USP1/UAF1).[1] Discovered through a quantitative high-throughput screening campaign, this compound has emerged as a critical chemical probe for investigating the roles of the USP1/UAF1 deubiquitinase complex in cellular processes, particularly in the DNA damage response (DDR).[1][2] Its ability to modulate the ubiquitination status of key proteins such as PCNA and FANCD2 makes it a valuable tool for cancer research and a potential starting point for the development of novel therapeutics that sensitize cancer cells to DNA-damaging agents.[1][2] This guide provides a comprehensive overview of the discovery, chemical properties, mechanism of action, and key experimental data related to this compound.

Discovery

This compound was identified through a quantitative high-throughput screen (qHTS) designed to find inhibitors of the USP1/UAF1 deubiquitinase complex.[1] This was followed by a medicinal chemistry optimization campaign to improve potency and selectivity.[1] The initial screening effort highlighted the potential of targeting USP1/UAF1, a key regulator of the DNA damage response, as a therapeutic strategy to enhance the efficacy of existing DNA-damaging cancer therapies.[1]

Chemical Properties

This compound is a triazolylbenzyl-pyrimidinamine compound with the following chemical and physical properties:[3][4]

| Property | Value |

| IUPAC Name | N-(4-(1H-1,2,3-triazol-1-yl)benzyl)-2-(2-isopropylphenyl)-5-methylpyrimidin-4-amine |

| Molecular Formula | C₂₃H₂₄N₆ |

| Molecular Weight | 384.48 g/mol [3][5] |

| CAS Number | 1572414-83-5[3] |

| Appearance | White to off-white solid powder[3] |

| Purity | ≥98% (HPLC) |

| Solubility | Soluble in DMSO (76 mg/mL) and Ethanol (38 mg/mL); Insoluble in water[5] |

Mechanism of Action

This compound acts as a reversible and allosteric inhibitor of the USP1/UAF1 complex.[6][7] It binds to a cryptic hydrophobic pocket within the USP1 catalytic domain, distant from the active site.[7][8] This binding event induces conformational changes in the secondary structure of USP1, which in turn leads to subtle rearrangements of the active site, ultimately inhibiting its deubiquitinase activity.[7] this compound does not disrupt the association between USP1 and its binding partner UAF1.[4] The inhibition constants for the free enzyme (Ki) and the enzyme-substrate complex (K'i) have been determined to be 68 nM and 183 nM, respectively, indicating a mixed mode of inhibition.[4][6]

Biological Activity and Signaling Pathway

The primary biological function of the USP1/UAF1 complex is to remove ubiquitin from specific protein substrates, thereby regulating their activity and stability.[1] Two of the most well-characterized substrates of USP1/UAF1 are Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia Complementation Group D2 (FANCD2), both of which are critical players in the DNA damage response.[1][2]

By inhibiting USP1/UAF1, this compound leads to an increase in the monoubiquitinated forms of PCNA (Ub-PCNA) and FANCD2 (Ub-FANCD2).[1] This modulation of the ubiquitination status of these proteins has significant downstream effects on two major DNA damage response pathways:

-

Translesion Synthesis (TLS) Pathway: Ub-PCNA is essential for recruiting specialized, low-fidelity DNA polymerases to bypass DNA lesions, a process known as translesion synthesis. By preventing the deubiquitination of PCNA, this compound can impact the cell's ability to tolerate DNA damage.[1][2]

-

Fanconi Anemia (FA) Pathway: The monoubiquitination of FANCD2 is a crucial step in the FA pathway, which is involved in the repair of DNA interstrand crosslinks.[1][3] Inhibition of USP1/UAF1 by this compound enhances the levels of ubiquitinated FANCD2, thereby influencing this repair process.[1]

The potentiation of cisplatin-induced cytotoxicity by this compound in cancer cell lines underscores its potential as a chemosensitizing agent.[1][2] By inhibiting the DNA damage response, this compound can render cancer cells more susceptible to the cytotoxic effects of DNA-damaging drugs like cisplatin.[1]

References

- 1. Discovery of ML323 as a Novel Inhibitor of the USP1/UAF1 Deubiquitinase Complex - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. USP1-UAF1 Inhibitor, ML323 | 1572414-83-5 [sigmaaldrich.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The novel class of USP1 inhibitors opens up new frontiers for the treatment of cancers and diabetes [synapse.patsnap.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to ML-323 in Cancer Cell Line Studies

This technical guide provides a comprehensive overview of this compound, a potent and selective inhibitor of Ubiquitin-Specific Protease 1 (USP1), and its application in cancer cell line studies. This document details the compound's mechanism of action, summarizes key quantitative data from various cancer cell lines, provides detailed experimental protocols, and visualizes the critical signaling pathways and workflows.

Core Mechanism of Action

This compound is a reversible, small-molecule inhibitor of the USP1-UAF1 deubiquitinase complex.[1][2] It functions through an allosteric mechanism, binding to a cryptic hydrophobic pocket within USP1.[1][3] This binding induces conformational changes in the enzyme's secondary structure, leading to a subtle rearrangement of the active site that inhibits its deubiquitinase activity.[3] The primary cellular consequence of USP1 inhibition by this compound is the increased monoubiquitination of its key substrates: Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia Complementation Group D2 protein (FANCD2).[1][4] These proteins are crucial for DNA repair through the Translesion Synthesis (TLS) and Fanconi Anemia (FA) pathways, respectively.[3] By preventing their deubiquitination, this compound disrupts these DNA damage response pathways, leading to cell cycle arrest, apoptosis, and sensitization of cancer cells to DNA-damaging agents.[4][5][6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on this compound in cancer cell lines.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | Substrate | IC50 | Ki | K'i | Reference |

| USP1-UAF1 | Ubiquitin-Rhodamine | Ub-Rho | 76 nM | 68 nM | 183 nM | [1] |

| USP1-UAF1 | Gel-based | K63-linked di-Ub | 174 nM | - | - | [1] |

| USP1-UAF1 | Gel-based | Ub-PCNA | 820 nM | - | - | [1] |

Table 2: Effects of this compound on Cancer Cell Lines

| Cancer Type | Cell Line(s) | Effect | Concentration | Key Findings | Reference |

| Esophageal Squamous Cell Carcinoma | KYSE-30, KYSE-150 | Cell Cycle Arrest | ~5-20 µM | G0/G1 phase arrest; reduced c-Myc, Cyclin D1, CDK4/6 | [5] |

| Esophageal Squamous Cell Carcinoma | KYSE-30, KYSE-150 | Apoptosis & Autophagy | ~10-20 µM | Induced apoptosis via p53-Noxa; stimulated protective autophagy | [5] |

| Ovarian Cancer | A2780, SKOV3 | Proliferation Inhibition | Not specified | Significantly inhibited cell proliferation | [6][7] |

| Ovarian Cancer | A2780, SKOV3 | Cell Cycle Arrest | Not specified | Blocked cells in the S phase | [6] |

| Colorectal Cancer | HCT116, RKO, SW480, SW620 | USP1 Downregulation | 200 nM | Dose- and time-dependent decrease in USP1 protein levels | [8][9] |

| Non-Small Cell Lung Cancer | H596 | Sensitization | 30 µM | Potentiated cisplatin cytotoxicity | [1][4] |

| Osteosarcoma | U2OS | Sensitization | Not specified | Potentiated cisplatin cytotoxicity | [1] |

| Renal Cell Carcinoma | Caki-1 | Apoptosis Regulation | 10-30 µM | Downregulated survivin, upregulated DR5 | [10] |

Signaling Pathways Affected by this compound

This compound impacts several critical signaling pathways that control cell fate.

Cell Cycle Arrest Pathway

In esophageal squamous cell carcinoma (ESCC), this compound induces G0/G1 cell cycle arrest.[5] This is achieved by downregulating key proteins required for the G1/S transition, including the transcription factor c-Myc and the cell cycle regulators Cyclin D1, CDK4, and CDK6.[5]

Apoptosis and TRAIL Sensitization Pathway

This compound sensitizes cancer cells to apoptosis, particularly in combination with agents like TRAIL (TNF-related apoptosis-inducing ligand).[8][10] This occurs via two main mechanisms: the downregulation of the anti-apoptotic protein survivin and the upregulation of Death Receptor 5 (DR5). The upregulation of DR5 is mediated by this compound's ability to decrease the expression of miR-216a-5p, a microRNA that post-transcriptionally represses DR5.[10]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are synthesized from multiple sources and represent standard approaches.

Cell Viability Assay (CCK-8)

This protocol is used to assess the effect of this compound on cancer cell proliferation and viability.

Materials:

-

Cancer cell line of interest

-

Complete growth medium (e.g., DMEM/RPMI + 10% FBS)

-

96-well cell culture plates

-

This compound stock solution (in DMSO)

-

DMSO (vehicle control)

-

Cell Counting Kit-8 (CCK-8) solution

-

Microplate reader

Method:

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.

-

Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium. Add 10 µL of the diluted compound to the respective wells. Add 10 µL of medium with an equivalent concentration of DMSO to control wells.

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate for 1-4 hours at 37°C until the color develops.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle control.

Western Blotting for Protein Expression

This protocol is used to detect changes in protein levels (e.g., USP1, Ub-FANCD2, Ub-PCNA, survivin) following this compound treatment.

Materials:

-

Treated and control cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-USP1, anti-FANCD2, anti-PCNA, anti-survivin, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Method:

-

Lyse cell pellets on ice with RIPA buffer.

-

Centrifuge to pellet cell debris and collect the supernatant (protein lysate).

-

Determine protein concentration using the BCA assay.

-

Normalize protein amounts for all samples, add Laemmli buffer, and boil for 5-10 minutes.

-

Load 20-40 µg of protein per lane onto an SDS-PAGE gel and run to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with the desired primary antibody overnight at 4°C, with gentle agitation.

-

Wash the membrane 3 times for 10 minutes each with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in step 9.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Colony Formation Assay

This assay assesses the long-term effect of this compound on the ability of single cells to proliferate and form colonies.[2]

Materials:

-

6-well cell culture plates

-

Complete growth medium

-

This compound stock solution

-

Methanol (for fixing)

-

0.5% Crystal Violet solution (for staining)

Method:

-

Seed cells at a low density (e.g., 300-500 cells per well) in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control) for 48 hours.

-

Remove the treatment medium and replace it with fresh, complete growth medium.

-

Incubate the plates for an additional 7-14 days, allowing colonies to form.

-

When colonies are visible, remove the medium, wash wells with PBS, and fix the colonies with cold methanol for 15 minutes.

-

Remove methanol and stain the colonies with 0.5% crystal violet solution for 20 minutes.

-

Gently wash the wells with water to remove excess stain and let the plates air dry.

-

Count the colonies (typically defined as clusters of >50 cells) in each well.

-

Express the results as a percentage of the colonies formed in the vehicle control wells.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of ML323 as a Novel Inhibitor of the USP1/UAF1 Deubiquitinase Complex - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. ML323, a USP1 inhibitor triggers cell cycle arrest, apoptosis and autophagy in esophageal squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | ML323 suppresses the progression of ovarian cancer via regulating USP1-mediated cell cycle [frontiersin.org]

- 7. ML323 suppresses the progression of ovarian cancer via regulating USP1-mediated cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The novel class of USP1 inhibitors opens up new frontiers for the treatment of cancers and diabetes [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of USP1 enhances anticancer drugs-induced cancer cell death through downregulation of survivin and miR-216a-5p-mediated upregulation of DR5 - PMC [pmc.ncbi.nlm.nih.gov]

ML-323: A Deep Dive into its Therapeutic Potential in Oncology

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the burgeoning potential of ML-323, a potent and selective small-molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1), as a therapeutic agent in oncology. By targeting the USP1-UAF1 deubiquitinase complex, this compound disrupts critical DNA damage response pathways, offering a promising strategy to enhance the efficacy of existing cancer therapies and overcome drug resistance. This document provides a comprehensive overview of the mechanism of action, preclinical efficacy, and the underlying signaling pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Core Mechanism of Action: Allosteric Inhibition of USP1

This compound acts as a reversible, allosteric inhibitor of the USP1-UAF1 complex.[1] Cryo-electron microscopy has revealed that this compound binds to a cryptic pocket within the hydrophobic core of USP1, distant from the active site.[2][3] This binding induces conformational changes that disrupt the enzyme's catalytic activity, preventing the deubiquitination of its key substrates.[3] This allosteric mechanism contributes to its high selectivity for USP1-UAF1 over other deubiquitinating enzymes (DUBs).[1][4]

The primary consequence of USP1 inhibition by this compound in cancer cells is the hyper-ubiquitination and subsequent dysregulation of proteins crucial for DNA repair, namely Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2).[5][6][7] This disruption of the Fanconi Anemia (FA) and Translesion Synthesis (TLS) pathways, both critical for repairing DNA damage induced by chemotherapy and radiation, forms the basis of this compound's anticancer activity.[3][6]

Quantitative Data Summary

The following tables summarize the key quantitative data from various preclinical studies on this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Substrate | Value | Reference |

| IC50 | Ubiquitin-Rhodamine 110 | 76 nM | [1][5] |

| IC50 | K63-linked diubiquitin (di-Ub) | 174 nM | [1] |

| IC50 | Monoubiquitinated PCNA (Ub-PCNA) | 820 nM | [1][3] |

| Ki (free enzyme) | - | 68 nM | [1] |

| K'i (enzyme-substrate complex) | - | 183 nM | [1] |

Table 2: Cellular Activity and Cytotoxicity of this compound

| Cell Line | Cancer Type | Assay | Treatment Conditions | Outcome | Reference |

| H596 | Non-Small Cell Lung Cancer | Colony Formation | This compound + Cisplatin (1:1 or 1:4 ratio) | Potentiated cisplatin cytotoxicity | [4] |

| U2OS | Osteosarcoma | Not specified | This compound + Cisplatin | Potentiated cisplatin cytotoxicity | [4][5] |

| Colorectal Cancer (CRC) Cells | Colorectal Cancer | Not specified | This compound | Dose and time-dependent decrease in USP1 protein levels | [2] |

| Ovarian Cancer Cells | Ovarian Cancer | Proliferation Assay | This compound | Inhibition of cell proliferation | [8][9] |

| Esophageal Squamous Cell Carcinoma (ESCC) Cells | Esophageal Squamous Cell Carcinoma | Viability & Colony Formation | This compound | Impeded cell viability and colony formation | [10] |

| MHCC97H, SK-Hep-1 | Hepatocellular Carcinoma | Western Blot | 50 µM this compound for 24 hours | Down-regulation of USP1, WDR48, PCNA, cyclin D1, and cyclin E1 | [1] |

Key Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.

Signaling Pathway: this compound in DNA Damage Response

Caption: this compound inhibits USP1, leading to the accumulation of ubiquitinated PCNA and FANCD2, thereby disrupting DNA repair and promoting apoptosis.

Signaling Pathway: this compound Sensitization to TRAIL

Caption: this compound enhances TRAIL-induced apoptosis by downregulating Survivin and upregulating DR5.

Experimental Workflow: In Vitro Evaluation of this compound

Caption: A typical workflow for assessing the anticancer effects of this compound in vitro.

Detailed Experimental Protocols

Cell Viability and Cytotoxicity Assay

This protocol is adapted from methodologies used to assess the potentiation of cisplatin cytotoxicity by this compound.[4][7]

-

Cell Seeding: Plate cancer cells (e.g., H596) in 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator.

-

Compound Preparation: Prepare stock solutions of this compound in DMSO and cisplatin in saline.

-

Treatment: Treat cells with serial dilutions of this compound alone, cisplatin alone, or a combination of both at a fixed ratio. Ensure a control group is treated with an equal volume of DMSO and saline.

-

Incubation: Incubate the treated cells for 48 hours.

-

Viability Measurement: Assess cell viability using a commercial kit such as Cell Counting Kit-8 (CCK-8) according to the manufacturer's instructions.

-

Data Analysis: Calculate cell viability as a percentage relative to the control. Dose-response curves can be generated using software like GraphPad Prism to determine IC50 values.

Colony Formation Assay

This assay assesses the long-term effect of this compound on the proliferative capacity of cancer cells.[5]

-

Cell Seeding: Seed a low density of cells (e.g., 200-500 cells per well) in 6-well plates and allow them to attach overnight.

-

Treatment: Treat the cells with the indicated concentrations of this compound or DMSO as a control.

-

Incubation: After a 48-hour treatment period, remove the medium, wash the cells, and add fresh growth medium.

-

Colony Growth: Incubate the plates for an additional 5-10 days to allow for colony formation.

-

Staining and Counting: Fix the colonies with methanol and stain with 0.5% crystal violet. Count colonies consisting of more than 50 cells.

-

Data Analysis: The number of colonies is determined from triplicate plates, and the results are often expressed as a percentage of the control.

Western Blotting for Ubiquitination Status

This protocol is used to detect changes in the ubiquitination of USP1 substrates like PCNA.[4]

-

Cell Lysis: After treatment with this compound and/or a DNA damaging agent, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay or similar method.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-PCNA, anti-FANCD2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The monoubiquitinated form of the protein will appear as a distinct, higher molecular weight band.

Therapeutic Applications and Future Directions

The preclinical data strongly suggest that this compound has significant potential in oncology, primarily as a chemosensitizer and a radiosensitizer.

-

Overcoming Platinum Resistance: By inhibiting the repair of DNA crosslinks, this compound can re-sensitize platinum-resistant tumors to drugs like cisplatin, a cornerstone of treatment for many cancers.[4][7] This is particularly relevant for non-small cell lung cancer and osteosarcoma.[4][5]

-

Combination with TRAIL: this compound's ability to upregulate DR5 and downregulate the anti-apoptotic protein survivin makes it a promising candidate for combination therapy with TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand) or TRAIL receptor agonists.[2]

-

Targeting Specific Cancer Types: Cancers with elevated USP1 expression, such as certain types of renal cell carcinoma and ovarian cancer, may be particularly vulnerable to this compound treatment.[2][8][9] Furthermore, tumors with inherent deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations) could exhibit synthetic lethality with USP1 inhibition.

-

Expanding Indications: The role of this compound is also being explored in other contexts. For instance, it has shown activity in esophageal squamous cell carcinoma by inducing cell cycle arrest, apoptosis, and autophagy.[10]

While this compound itself is a valuable research tool, the development of USP1 inhibitors for clinical use is advancing. For example, KSQ-4279, a selective USP1 inhibitor, is currently in Phase 1 clinical trials for the treatment of solid tumors.[2] The insights gained from studies with this compound are crucial for informing the clinical development of this promising new class of anticancer agents. Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and the identification of predictive biomarkers to guide patient selection.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The novel class of USP1 inhibitors opens up new frontiers for the treatment of cancers and diabetes [synapse.patsnap.com]

- 3. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of ML323 as a Novel Inhibitor of the USP1/UAF1 Deubiquitinase Complex - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. ML323 suppresses the progression of ovarian cancer via regulating USP1-mediated cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | ML323 suppresses the progression of ovarian cancer via regulating USP1-mediated cell cycle [frontiersin.org]

- 10. ML323, a USP1 inhibitor triggers cell cycle arrest, apoptosis and autophagy in esophageal squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Overcoming Cisplatin Resistance: The Role of ML-323 as a USP1/UAF1 Inhibitor

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Cisplatin remains a cornerstone of chemotherapy for a multitude of solid tumors, yet its efficacy is frequently undermined by the development of resistance. A key mechanism driving this resistance is the cellular capacity to repair cisplatin-induced DNA damage. This guide delves into the molecular mechanisms by which the small molecule inhibitor ML-323 counteracts cisplatin resistance. This compound is a potent and selective allosteric inhibitor of the Ubiquitin-Specific Protease 1 (USP1) in complex with its cofactor UAF1 (USP1-Associated Factor 1). By inhibiting the deubiquitinating activity of the USP1/UAF1 complex, this compound enhances the efficacy of cisplatin by preventing the repair of DNA lesions, ultimately leading to increased cancer cell death. This document provides a comprehensive overview of the preclinical data, experimental methodologies, and underlying signaling pathways involved in the synergistic action of this compound and cisplatin.

Introduction to Cisplatin Resistance and the Role of USP1

Cisplatin exerts its cytotoxic effects primarily by forming DNA adducts, which obstruct DNA replication and transcription, thereby triggering apoptosis.[1][2] However, cancer cells can develop resistance through various mechanisms, including enhanced DNA repair pathways.[3][4] The DNA damage response (DDR) is a crucial network of pathways that cells activate to repair DNA lesions.[5] Two critical pathways involved in the repair of cisplatin-induced DNA damage are the Fanconi Anemia (FA) pathway and the Translesion Synthesis (TLS) pathway.[3][6]

A key regulator of these pathways is the deubiquitinase USP1, which, in complex with UAF1, removes ubiquitin from key proteins, notably FANCD2 and PCNA.[6][7] Deubiquitination of FANCD2 and PCNA effectively "turns off" the DNA repair process.[7] Elevated USP1 activity can therefore contribute to cisplatin resistance by promoting the repair of damaged DNA.[8]

This compound: A Potent and Selective USP1/UAF1 Inhibitor

This compound is a small molecule that acts as a reversible, potent, and highly selective allosteric inhibitor of the USP1/UAF1 deubiquitinase complex.[7][9] Its inhibitory action prevents the deubiquitination of PCNA and FANCD2, thereby potentiating the cytotoxic effects of DNA damaging agents like cisplatin.[6][7]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the potency and selectivity of this compound.

| Compound | Target | Assay | IC50 (nM) | Reference |

| This compound | USP1/UAF1 | Ub-Rho | 76 | [7][9][10] |

| This compound | USP1/UAF1 | K63-linked di-Ub | 174 | [9] |

| This compound | USP1/UAF1 | Ub-PCNA | 820 | [9] |

Table 1: In vitro inhibitory activity of this compound against the USP1/UAF1 complex.

| Compound | USP2 | USP5 | USP7 | USP8 | USP12/46 | Reference |

| This compound | NI | NI | NI | NI | NI | [11] |

| GW7647 | NI | 44 µM | NI | 12 µM | >114 µM | [11] |

| Pimozide | NI | NI | 47 µM | NI | NI | [11] |

| C527 | ND | 1.65 µM | ND | ND | 5.97 µM | [7][11] |

NI: No significant inhibition at 114 µM; ND: Not determined. Table 2: Selectivity profile of this compound compared to other USP1 inhibitors.

Synergistic Cytotoxicity with Cisplatin

This compound has been shown to act synergistically with cisplatin in overcoming resistance in various cancer cell lines.

| Cell Line | Treatment | Effect | Reference |

| H596 (NSCLC) | Cisplatin + this compound (1:1 and 1:4 ratios) | Synergistic inhibition of cell proliferation | [7] |

| H596 (NSCLC) | Cisplatin + this compound | Potentiation of cisplatin cytotoxicity | [6] |

| U2OS (Osteosarcoma) | Cisplatin + this compound | Potentiation of cisplatin cytotoxicity | [6] |

Table 3: Synergistic effects of this compound and cisplatin in cancer cells.

Mechanism of Action: Inhibition of DNA Damage Repair

The primary mechanism by which this compound overcomes cisplatin resistance is by disrupting the DNA damage response, specifically the TLS and FA pathways.

Signaling Pathway

Cisplatin-induced DNA damage leads to the monoubiquitination of PCNA and FANCD2, which are critical steps for activating the TLS and FA pathways, respectively. The USP1/UAF1 complex reverses this process. This compound inhibits USP1/UAF1, leading to the accumulation of monoubiquitinated PCNA and FANCD2, thereby sustaining the DNA damage signal and promoting apoptosis.[6][7]

Caption: Signaling pathway of this compound in overcoming cisplatin resistance.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to evaluate the efficacy of this compound in overcoming cisplatin resistance.

Cell Viability (Cytotoxicity) Assay

This assay determines the concentration of this compound and cisplatin that inhibits cell growth.

Protocol:

-

Seed cancer cells (e.g., H596) in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.[7]

-

Treat the cells with varying concentrations of this compound or cisplatin individually for 48 hours to determine the EC50 of each compound.[7]

-

For combination studies, treat cells with a fixed ratio of cisplatin and this compound (e.g., 1:1 or 1:4) for 48 hours.[7]

-

Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.[7][12]

-

Measure the absorbance at 450 nm using a microplate reader.[12]

-

Calculate cell viability relative to DMSO-treated control cells.

Caption: Workflow for a typical cell viability assay.

Colony Formation Assay

This assay assesses the long-term effect of drug treatment on the ability of single cells to form colonies.

Protocol:

-

Seed H596 cells at a low density (200 cells/well) in 6-well plates and allow them to attach overnight.[7]

-

Treat the cells with this compound, cisplatin, or a combination of both for 48 hours.[7][10]

-

Replace the drug-containing medium with fresh growth medium and incubate for an additional 5-10 days to allow for colony formation.[10]

-

Fix the colonies with methanol and stain with 0.1% crystal violet.[7]

-

Count the number of colonies containing 50 or more cells.[7]

Western Blotting for PCNA and FANCD2 Ubiquitination

This technique is used to detect the levels of monoubiquitinated PCNA and FANCD2.

Protocol:

-

Plate cells (e.g., HEK293T or H596) and synchronize them in the S-phase using a double-thymidine block.[7]

-

Treat the synchronized cells with cisplatin (e.g., 100 µM), this compound (e.g., 30 µM), or a combination of both for 6 hours.[7]

-

Harvest and lyse the cells.

-

Separate the cell extracts by SDS-PAGE and transfer them to a nitrocellulose membrane.[7]

-

Probe the membrane with primary antibodies against PCNA or FANCD2.[7]

-

Incubate with an HRP-conjugated secondary antibody.[7]

-

Visualize the protein bands using an appropriate detection reagent and quantify the band intensities.[7]

Caption: General workflow for Western blotting.

Conclusion and Future Directions

This compound represents a promising therapeutic agent for overcoming cisplatin resistance in cancer. Its high potency and selectivity for the USP1/UAF1 deubiquitinase complex provide a targeted approach to disrupt the DNA damage response in cancer cells. The preclinical data strongly support the synergistic effect of this compound with cisplatin, offering a potential strategy to re-sensitize resistant tumors to this widely used chemotherapeutic.

Future research should focus on in vivo studies to validate the efficacy and safety of this compound in combination with cisplatin in animal models of resistant cancers.[13][14] Further investigation into the broader effects of USP1 inhibition on other cellular processes and potential off-target effects will be crucial for its clinical translation. The development of more potent and specific USP1 inhibitors, inspired by the structure and mechanism of this compound, could also pave the way for novel cancer therapies.

References

- 1. Molecular mechanisms of cisplatin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DNA repair pathways and cisplatin resistance: an intimate relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Insights into Mechanisms of Cisplatin Resistance: From Tumor Cell to Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DNA Damage Response in Cisplatin-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of ML323 as a Novel Inhibitor of the USP1/UAF1 Deubiquitinase Complex - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Table 4, Comparison of ML323 to previously identified USP1 inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. ML323 suppresses the progression of ovarian cancer via regulating USP1-mediated cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The novel class of USP1 inhibitors opens up new frontiers for the treatment of cancers and diabetes [synapse.patsnap.com]

- 14. researchgate.net [researchgate.net]

ML-323: A Technical Guide to its Impact on Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML-323 is a potent and selective small-molecule inhibitor of the Ubiquitin-Specific Protease 1 (USP1)–USP1-Associated Factor 1 (UAF1) deubiquitinase complex. This complex plays a critical role in the DNA damage response (DDR) and cell cycle regulation, making it a compelling target for cancer therapy. This technical guide provides an in-depth analysis of the mechanism of action of this compound, with a specific focus on its effects on cell cycle progression. It summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows. The information presented herein is intended to equip researchers and drug development professionals with a comprehensive understanding of this compound as a potential therapeutic agent.

Introduction